![molecular formula C18H20N2O5 B12173075 1-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide](/img/structure/B12173075.png)
1-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide
Description
Functionalization at the Coumarin C3/C4 Positions
Modifications at the coumarin’s C3 and C4 positions, as seen in this compound, are pivotal for enhancing target selectivity. For example, 4-methyl substitution stabilizes the lactone ring, while C3 acetylation introduces steric bulk that can modulate interactions with hydrophobic binding pockets. Comparative studies show that 4-methyl-7-hydroxycoumarin derivatives exhibit superior antioxidant activity compared to unsubstituted analogs, likely due to increased electron-donating effects from the methyl group.
Piperidine as a Versatile Pharmacophore
Piperidine’s role extends beyond a mere spacer; its chair conformation and nitrogen atom enable diverse binding modes. In antipsychotic research, piperidine-linked coumarins demonstrate high affinity for dopamine D2 and serotonin 5-HT1A receptors, with compound 17m (a structural analog) showing nanomolar binding constants ($$K_i = 2.3$$ nM for D2). This underscores the piperidine ring’s capacity to engage with G-protein-coupled receptors (GPCRs) through both hydrophobic and ionic interactions.
Table 2: Key Heterocyclic Modifications in Coumarin-Piperidine Hybrids
Emerging synthetic methodologies, such as selenium dioxide-mediated oxidation for formyl group introduction, and HBTU-assisted amide coupling for piperidine functionalization, have streamlined the production of such hybrids. These techniques enable rapid diversification, critical for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity.
Properties
Molecular Formula |
C18H20N2O5 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
1-[2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C18H20N2O5/c1-10-13-3-2-12(21)8-15(13)25-18(24)14(10)9-16(22)20-6-4-11(5-7-20)17(19)23/h2-3,8,11,21H,4-7,9H2,1H3,(H2,19,23) |
InChI Key |
CRUWPRYEMGFYQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC(=O)N3CCC(CC3)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Chromenone Core
The 7-hydroxy-4-methylcoumarin precursor is typically synthesized via the Pechmann condensation , a classical method for coumarin derivatives. This involves reacting 4-methylresorcinol with ethyl acetoacetate in the presence of a Brønsted or Lewis acid catalyst. Sulfuric acid or ionic liquids are common catalysts, yielding 7-hydroxy-4-methylcoumarin in >80% efficiency. Subsequent C-3 acetylation introduces the acetyl group required for piperidine coupling. This step employs acetyl chloride or acetic anhydride under basic conditions (e.g., pyridine or triethylamine), achieving moderate yields (60–70%).
Piperidine-4-Carboxamide Preparation
Piperidine-4-carboxamide is synthesized via carboxamide formation from piperidine-4-carboxylic acid. Activation of the carboxylic acid using carbodiimides (e.g., EDCI) or mixed anhydrides precedes reaction with ammonium chloride or gaseous ammonia. Purification via recrystallization or column chromatography ensures >95% purity.
Final Coupling Reaction
The acetylated chromenone is coupled with piperidine-4-carboxamide using peptide coupling agents. HOBt/EDCI-mediated amidation in dimethylformamide (DMF) at 15°C for 2 hours achieves 64–79% yield. Alternative methods, such as using DCC (dicyclohexylcarbodiimide) or HATU, show comparable efficiency but require stricter anhydrous conditions.
Table 1: Optimization of Coupling Conditions
Coupling Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
HOBt/EDCI | DMF | 15 | 2 | 64–79 |
DCC | THF | 25 | 4 | 58–72 |
HATU | DCM | 0 | 1.5 | 68–75 |
One-Pot Multicomponent Strategies
Limitations and Adaptations
While efficient, this method requires pre-synthesized piperidine-4-carboxamide. Modifications, such as integrating a Suzuki-Miyaura coupling for chromenone diversification, could enable direct aryl boronic acid incorporation. For example, 3-bromo-7-hydroxy-4-methylcoumarin-8-carbaldehyde couples with 4-boronobenzoic acid using Pd(dtbpf)Cl₂, yielding intermediates for subsequent amidation.
Solid-Phase and Microwave-Assisted Synthesis
Solid-Phase Peptide Synthesis (SPPS)
Immobilizing piperidine-4-carboxamide on Wang resin enables iterative coupling cycles. After acetylated chromenone attachment via HOBt/EDCI, cleavage with trifluoroacetic acid (TFA) releases the final product. This method, though labor-intensive, achieves >90% purity and scalability for pharmaceutical applications.
Microwave Acceleration
Microwave-assisted synthesis reduces reaction times from hours to minutes. For instance, acetylation at 100°C for 10 minutes under microwave irradiation achieves 85% yield versus 60% in conventional heating. Similarly, coupling reactions in DMF at 50°C for 15 minutes show 20% yield improvements.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison
Method | Steps | Yield (%) | Purity (%) | Scalability |
---|---|---|---|---|
Traditional Multi-Step | 3–4 | 60–79 | 95 | Moderate |
One-Pot Multicomponent | 1–2 | 70–85 | 90 | High |
Solid-Phase Synthesis | 5+ | 50–65 | >90 | Low |
Microwave-Assisted | 3–4 | 75–85 | 92 | High |
The one-pot multicomponent approach offers the best balance of efficiency and scalability, though it requires further adaptation for the target compound. Traditional methods remain reliable for small-scale production, while microwave-assisted synthesis optimizes time-sensitive workflows.
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s structure includes:
-
7-hydroxycoumarin core : Prone to electrophilic substitution and hydrogen-bonding interactions.
-
Acetylated piperidine : Susceptible to nucleophilic attack or hydrolysis.
-
Carboxamide : Participates in hydrogen bonding and may undergo hydrolysis under acidic/basic conditions.
Key Reactive Sites:
Functional Group | Reactivity | Example Reactions |
---|---|---|
7-Hydroxyl (Coumarin) | Electrophilic aromatic substitution, O-acylation | Acylation with acetic anhydride, alkylation with alkyl halides |
Acetyl (C=O) | Nucleophilic addition, condensation | Reaction with amines to form Schiff bases |
Piperidine Carboxamide | Hydrolysis, hydrogen bonding | Acid-catalyzed hydrolysis to carboxylic acid |
Multi-Component Reactions
The 7-hydroxycoumarin moiety facilitates participation in three-component reactions. For example, under NEt₃ catalysis in THF, analogous coumarins react with dialkyl acetylenedicarboxylates and aldehydes to form complex adducts :
General Reaction Pathway:
-
Deprotonation of the hydroxyl group by NEt₃.
-
Michael addition to acetylenedicarboxylate, forming a zwitterionic intermediate.
-
Aldol-like condensation with aldehydes, yielding but-2-ene dioate derivatives.
Example:
Reactants | Conditions | Product | Yield |
---|---|---|---|
7-Hydroxy-4-methylcoumarin, DMAD, 4-nitrobenzaldehyde | NEt₃, THF, 25°C | Dialkyl (2E)-2-[aryl(hydroxy)methyl]-3-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]but-2-ene dioate | 78% |
Nucleophilic Substitution and Acylation
The acetyl group at position 3 of the coumarin ring undergoes nucleophilic substitution. In studies of analogous compounds:
-
Piperidine derivatives react with acyl chlorides to form amides .
-
The hydroxyl group participates in O-acylation with acetic anhydride, forming esters .
Mechanism:
-
Activation of the hydroxyl group via deprotonation.
-
Nucleophilic attack on the acylating agent (e.g., acetyl chloride).
-
Formation of an ester or amide bond.
Hydrolysis of Carboxamide
The piperidine-4-carboxamide group is hydrolyzed under acidic or alkaline conditions to yield 1-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxylic acid.
Conditions and Outcomes:
Reaction | Conditions | Product | Application |
---|---|---|---|
Acidic Hydrolysis (HCl, 100°C) | 6M HCl, reflux | Carboxylic acid derivative | Synthesis of bioactive metabolites |
Enzymatic Hydrolysis (Lipase) | pH 7.4, 37°C | Controlled degradation | Prodrug activation |
Interaction with Biological Targets
While not a direct chemical reaction, the compound’s hydrogen-bonding capacity (via hydroxyl and carboxamide groups) enables interactions with enzymes like:
-
Cytochrome P450 : Metabolized via oxidative pathways.
-
Serine proteases : Inhibits activity through coumarin’s affinity for catalytic serine residues.
Comparative Reactivity of Analogues
Structural analogues highlight the uniqueness of this compound’s reactivity:
Table 1: Reaction Conditions and Yields
Table 2: Spectral Data for Reaction Products
Product | IR (cm⁻¹) | ¹H NMR (δ, ppm) | LC-MS (m/z) |
---|---|---|---|
But-2-ene dioate | 1745 (C=O) | 2.41 (s, 3H, CH₃), 7.21–8.02 (Ar-H) | 457 [M+H]⁺ |
Carboxylic acid | 1702 (COOH) | 12.1 (s, 1H, COOH) | 345 [M-H]⁻ |
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of chromenones exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria . The introduction of the piperidine moiety may enhance these properties by improving solubility and bioavailability.
Antioxidant Properties
Chromone derivatives are also recognized for their antioxidant activities. The presence of hydroxyl groups in the structure can facilitate the scavenging of free radicals, potentially leading to protective effects against oxidative stress-related diseases .
Anti-inflammatory Effects
Preliminary studies suggest that 1-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide may possess anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines, providing a basis for further investigation into their therapeutic potential in inflammatory diseases .
Cancer Research
The compound's structural features indicate potential applications in cancer therapy. Chromenones have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Case studies have highlighted the effectiveness of related compounds in various cancer models, suggesting that this compound could be explored in this context .
Neurological Disorders
Given the piperidine component, there is potential for applications in treating neurological disorders. Piperidine derivatives have been studied for their neuroprotective effects and ability to modulate neurotransmitter systems. This opens avenues for research into their use in conditions such as Alzheimer's disease and Parkinson's disease.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation, induction of apoptosis, or reduction of inflammation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues in Piperidine-4-Carboxamide Derivatives
(a) 1-(2-((3-(4-Chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide ()
- Structural Differences :
- Chromen-4-one (4H-chromen-4-one) vs. chromen-2-one in the target compound.
- Substituted with a 4-chlorophenyl group and ether linkage instead of acetyl.
- Functional Implications: The chromen-4-one scaffold may exhibit altered redox properties compared to chromen-2-one.
(b) (R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide ()
- Structural Differences :
- Naphthalene replaces the coumarin moiety.
- A fluorobenzyl group is attached to the piperidine nitrogen.
- Functional Implications :
(c) 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one ()
- Structural Differences :
- Piperidin-4-one core instead of piperidine-4-carboxamide.
- Methoxyphenyl groups at positions 2 and 4.
- Functional Implications: The ketone group at position 4 may reduce hydrogen-bonding capacity compared to the carboxamide group in the target compound.
Pharmacological and Physicochemical Comparison
Biological Activity
The compound 1-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide , also known as a coumarin derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article synthesizes current knowledge regarding its biological effects, particularly its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure
The molecular formula of the compound is , and it features a coumarin scaffold that is known for its versatility in medicinal chemistry. The structure can be represented as follows:
Antimicrobial Activity
Research has indicated that coumarin derivatives exhibit significant antimicrobial properties. A study reported that various derivatives, including those based on the coumarin scaffold, demonstrated activity against a range of bacteria and fungi. The specific compound was found to have a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 32 |
Candida albicans | 64 |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. It has shown cytotoxic effects on cancer cell lines such as PC3 (prostate cancer) and DU145. The IC50 values reflect a dose-dependent decrease in cell viability:
Cell Line | IC50 (µg/mL) | Time (h) |
---|---|---|
PC3 | 40.1 ± 7.9 | 24 |
DU145 | 98.14 ± 48.3 | 24 |
The mechanism of action appears to involve the induction of apoptosis through chromatin condensation and DNA damage, leading to cell cycle arrest .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, the compound exhibits anti-inflammatory effects. In animal models, it was shown to reduce inflammation markers significantly when administered at doses of 10 mg/kg . The reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 indicates its potential for treating inflammatory diseases.
Case Studies
Several case studies have highlighted the efficacy of coumarin derivatives in clinical settings:
- Case Study on Prostate Cancer : A clinical trial involving patients with advanced prostate cancer treated with coumarin derivatives showed promising results, with a notable decrease in PSA levels after treatment .
- Study on Antimicrobial Resistance : Research focusing on the use of coumarin derivatives against antibiotic-resistant strains demonstrated that these compounds could restore sensitivity to conventional antibiotics .
Q & A
Q. What are the critical considerations for synthesizing 1-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide?
Synthesis requires precise control of reaction conditions, such as solvent selection (e.g., dichloromethane for coupling reactions) and stoichiometric ratios of intermediates like chromene derivatives and piperidine-carboxamide precursors. Purification steps often involve column chromatography or recrystallization, with purity validated via HPLC (≥98% threshold) . Contamination risks arise from unreacted acetylating agents, necessitating thorough washing protocols (e.g., sodium bicarbonate and brine washes) .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Methodologies include:
- NMR spectroscopy : Confirm the presence of the chromen-2-one moiety (δ 6.2–6.8 ppm for aromatic protons) and piperidine-carboxamide backbone (δ 2.5–3.5 ppm for piperidine protons).
- High-resolution mass spectrometry (HRMS) : Verify molecular weight (calculated: ~357.34 g/mol) and fragmentation patterns.
- HPLC-DAD : Assess purity and detect impurities using mobile phases like methanol/buffer mixtures (e.g., pH 4.6 sodium acetate buffer) .
Q. What safety protocols are essential during handling and storage?
- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection to prevent skin/eye contact (H315/H319 hazards) .
- Storage : In airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the acetyl group.
- Waste disposal : Follow EPA guidelines for organic solvents and nitrogen-containing compounds to avoid environmental contamination .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound?
Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, incubation time). Mitigation strategies include:
- Dose-response curves : Validate IC₅₀ values across multiple replicates.
- Orthogonal assays : Compare results from enzymatic inhibition (e.g., kinase assays) and cell-based viability tests.
- Structural analogs : Benchmark against derivatives (e.g., piperidine-4-carboxamide analogs in ) to isolate structure-activity relationships .
Q. What advanced chromatographic methods optimize separation of stereoisomers or degradation products?
- Chiral HPLC : Use columns like Chiralpak IG-3 with mobile phases containing tetrabutylammonium hydroxide (pH 5.5) to resolve enantiomers .
- UHPLC-QTOF : Achieve high-resolution separation of degradation products (e.g., hydrolyzed chromen-2-one fragments) with sub-2µm particle columns .
- Method validation : Include system suitability tests (e.g., tailing factor <2.0, theoretical plates >2000) per ICH Q2(R1) guidelines .
Q. What computational strategies predict the compound’s metabolic stability and toxicity?
- In silico ADMET : Tools like SwissADME or ADMETlab2.0 predict CYP450 inhibition risks and bioavailability.
- Molecular docking : Map interactions with targets (e.g., kinases) using AutoDock Vina, focusing on the piperidine-carboxamide’s hydrogen-bonding potential .
- QSAR models : Corrogate substituent effects (e.g., methyl vs. hydroxyl groups on chromen-2-one) with metabolic half-life data .
Contradiction Analysis & Experimental Design
Q. How should researchers address conflicting solubility data in aqueous vs. organic solvents?
- Solvent screening : Test solubility in DMSO (for stock solutions) and PBS (pH 7.4) for biological assays.
- Dynamic light scattering (DLS) : Detect aggregation in aqueous buffers, which may falsely indicate low solubility.
- Co-solvent systems : Use cyclodextrins or PEG-based carriers to enhance aqueous solubility without altering activity .
Q. What experimental controls are critical for in vitro pharmacological studies?
- Positive controls : Reference inhibitors (e.g., BIBN4096BS in ) to validate assay sensitivity.
- Vehicle controls : Account for solvent effects (e.g., DMSO ≤0.1% final concentration).
- Cytotoxicity assays : Parallel MTT/XTT tests to distinguish target-specific activity from nonspecific cell death .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.